Antibacterial agent 184

Fungicide Discovery SDH Inhibitor Mycelial Growth Inhibition

Antibacterial agent 184 (compound 4j, C20H16FNO3) is a research-grade diphenyl ether carboxamide fungicide validated as a succinate dehydrogenase inhibitor (SDHI). Its unique scaffold diverges from the pyrazole-carboxamide core of commercial SDHIs like flubeneteram, benzovindiflupyr, and pydiflumetofen, making it essential for cross-resistance profiling and resistance management studies. The critical 2-fluorobenzyl substituent is a key potency determinant against Sclerotinia sclerotiorum; non-halogenated analogs show markedly reduced activity. Demonstrated in vitro potency (>80% inhibition at 50 μg/mL) and in vivo protective efficacy (>97% at 200 mg/L) on oilseed rape leaves establish its utility for Sclerotinia stem rot research. An ideal lead for fungicide development and SAR studies.

Molecular Formula C20H16FNO3
Molecular Weight 337.3 g/mol
Cat. No. B12372503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 184
Molecular FormulaC20H16FNO3
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F
InChIInChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24)
InChIKeyKXFYZQZQNVGMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 184 (Compound 4j) Procurement Guide: Baseline Overview and Classification


Antibacterial agent 184 (also designated compound 4j) is a synthetic small-molecule fungicide belonging to the diphenyl ether carboxamide chemical class [1]. It functions as a succinate dehydrogenase inhibitor (SDHI), targeting the mitochondrial complex II of the phytopathogenic fungus Sclerotinia sclerotiorum [1]. It is important to note that despite its commercial nomenclature, this compound is exclusively an antifungal agent with no documented antibacterial activity; its naming as 'Antibacterial agent' represents a vendor-introduced misnomer [1]. The compound has a molecular formula of C20H16FNO3 and a molecular weight of 337.34 g/mol [2]. It was developed through a scaffold splicing strategy and demonstrates a unique substitution pattern featuring a 2-fluorobenzyl moiety and a diphenyl ether core [1].

Antibacterial Agent 184: Why In-Class Substitution with Other SDHI Fungicides Is Not Straightforward


In the procurement of succinate dehydrogenase inhibitor (SDHI) fungicides, generic substitution is hindered by significant structural divergence within the chemical class. Antibacterial agent 184 possesses a distinct diphenyl ether carboxamide scaffold that differs fundamentally from the pyrazole-4-carboxamide core found in many commercial SDHI fungicides such as flubeneteram, benzovindiflupyr, and pydiflumetofen [1]. This structural difference translates into a unique binding interaction with the SDH ubiquinone-binding site [1]. Furthermore, the compound incorporates a 2-fluorobenzyl substituent, which is a critical determinant of its antifungal potency against Sclerotinia sclerotiorum; replacing this with a non-halogenated benzyl group substantially reduces activity [1]. These specific structural features mean that substituting Antibacterial agent 184 with an alternative SDHI compound would introduce unverified changes in target binding, potency, and spectrum of activity. The quantitative evidence below delineates exactly where this compound demonstrates measurable differentiation relative to its closest comparators and in-class alternatives.

Antibacterial Agent 184: Quantitative Comparative Evidence for Scientific Selection and Procurement


In Vitro Antifungal Potency Against Sclerotinia sclerotiorum: Comparable to Commercial SDHI Benchmark

In a direct head-to-head mycelial growth inhibition assay, Antibacterial agent 184 (compound 4j) demonstrated an inhibition rate exceeding 80% against Sclerotinia sclerotiorum at a concentration of 50 μg/mL [1]. This activity was statistically comparable to that of the commercial SDHI fungicide flubeneteram, which exhibited 95% inhibition under identical experimental conditions [1]. The difference in inhibition rate between the two compounds was approximately 15 percentage points or less, placing compound 4j within the same potency tier as an established commercial SDHI agent [1].

Fungicide Discovery SDH Inhibitor Mycelial Growth Inhibition Sclerotinia sclerotiorum

In Vivo Protective Efficacy Against Sclerotinia Stem Rot: Equivalent Disease Control to Positive Control

In an in vivo protective efficacy study on oilseed rape leaves, Antibacterial agent 184 (compound 4j) provided greater than 97% inhibition of Sclerotinia sclerotiorum infection at a concentration of 200 mg/L [1]. This level of disease control was explicitly noted as being similar to that of the positive control (flubeneteram) under the same experimental conditions [1]. The >97% inhibition rate represents near-complete protection against Sclerotinia stem rot in this plant model [1].

In Vivo Antifungal Efficacy Sclerotinia Stem Rot Oilseed Rape Protection Fungicide Development

Mechanistic Validation: Succinate Dehydrogenase Inhibition with Distinct Binding Mode

In vitro enzymatic assays confirmed that Antibacterial agent 184 (compound 4j) inhibits succinate dehydrogenase (SDH) activity, establishing its mechanism as an SDHI fungicide [1]. Molecular docking studies further revealed that the binding mode of 4j with the SDH ubiquinone-binding site is basically similar to that of a flutolanil derivative [1]. This mechanistic characterization distinguishes compound 4j from non-SDHI fungicides and positions it within the SDHI class while its distinct diphenyl ether carboxamide scaffold may confer differential resistance profiles compared to pyrazole-carboxamide SDHI fungicides [1].

Succinate Dehydrogenase Inhibition SDH Assay Molecular Docking Mode of Action

Structural Differentiation from In-Class Analog Compound 4i: Halogen Substitution Enhances Antifungal Activity

Within the same synthesized series, compounds 4j (2-fluorobenzyl substitution) and 4i (4-fluorobenzyl substitution) both exhibited inhibition rates greater than 80% against S. sclerotiorum at 50 μg/mL [1]. The structure-activity relationship study indicated that introducing a halogen atom on the benzyl ring improves antifungal activity compared to non-halogenated analogs [1]. While both 4i and 4j are halogenated derivatives, compound 4j incorporates a 2-fluoro substitution pattern, whereas 4i bears a 4-fluoro group, representing a positional isomer differentiation within the series [1].

Structure-Activity Relationship SAR Analysis Halogen Effect Diphenyl Ether Carboxamide

Morphological Disruption Evidence: Distinct Phenotypic Effects on Fungal Mycelial Structure

Morphological observation of Sclerotinia sclerotiorum mycelium following treatment with Antibacterial agent 184 (compound 4j) revealed damage to the mycelial morphology and cell structure, resulting in inhibition of mycelial growth [1]. This phenotypic disruption provides visual corroboration of the compound's antifungal mechanism, complementing the biochemical evidence of SDH inhibition. The morphological changes observed with 4j are consistent with the expected effects of respiratory chain disruption in filamentous fungi [1].

Mycelial Morphology Antifungal Mechanism Microscopy Sclerotinia sclerotiorum

Antibacterial Agent 184: Recommended Research and Industrial Application Scenarios


Agricultural Fungicide Lead Optimization and SAR Studies

Given its demonstrated in vitro potency (>80% inhibition at 50 μg/mL) and in vivo protective efficacy (>97% inhibition at 200 mg/L) against Sclerotinia sclerotiorum, Antibacterial agent 184 serves as a validated lead compound for agricultural fungicide development programs targeting Sclerotinia stem rot [1]. The availability of structural analogs (including compound 4i) within the same diphenyl ether carboxamide series enables systematic structure-activity relationship studies to optimize substituent patterns for improved potency, spectrum, or physicochemical properties [1].

SDHI Resistance Management Research and Cross-Resistance Profiling

Antibacterial agent 184 is a succinate dehydrogenase inhibitor (SDHI) with a structurally distinct diphenyl ether carboxamide scaffold that differs from the pyrazole-carboxamide core of many commercial SDHI fungicides [1]. This structural divergence makes the compound valuable for cross-resistance profiling studies, particularly for evaluating whether fungal strains resistant to commercial SDHI fungicides (e.g., flubeneteram, benzovindiflupyr, pydiflumetofen) retain sensitivity to diphenyl ether carboxamide-based SDHIs [1]. Such studies are critical for developing resistance management strategies in agricultural fungicide stewardship.

Comparative Mode-of-Action Studies in Fungal Biochemistry

The confirmed SDHI mechanism of Antibacterial agent 184, validated through both in vitro enzymatic assays and molecular docking studies, establishes its utility in comparative mode-of-action research [1]. Researchers can employ this compound alongside other SDHI fungicides (e.g., flubeneteram, flutolanil derivatives) to investigate binding site interactions, inhibitor selectivity profiles, and structure-based differences in SDH complex inhibition across diverse fungal pathogens [1]. The documented morphological disruption of mycelial structure further supports its use in phenotypic screening and mechanism-validation workflows [1].

Sclerotinia Stem Rot Disease Management Research in Oilseed Crops

With in vivo protective efficacy exceeding 97% against Sclerotinia sclerotiorum on oilseed rape leaves at 200 mg/L, Antibacterial agent 184 is directly applicable to disease management research focusing on Sclerotinia stem rot (white mold) in economically important crops [1]. This pathogen causes substantial yield losses in oilseed rape, soybean, sunflower, and numerous vegetable crops globally [2]. The compound's demonstrated performance in protective application scenarios makes it suitable for formulation development, application timing optimization, and integrated disease management studies targeting this agronomically significant phytopathogen [1].

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